molecular formula C21H27N3O3S B2979743 3-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide CAS No. 897621-85-1

3-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide

Cat. No.: B2979743
CAS No.: 897621-85-1
M. Wt: 401.53
InChI Key: ZXZUDHROHLZIPJ-UHFFFAOYSA-N
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Description

3-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide typically involves multiple stepsThe final step involves the amidation of the intermediate product with propanoic acid derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and selectivity for these targets. The phenyl groups contribute to the compound’s overall stability and lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring, used as an acetylcholinesterase inhibitor.

    N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.

    4-(3-phenylpiperazin-1-yl)butanoic acid: Studied for its potential antimicrobial properties.

Uniqueness

3-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide is unique due to its combination of a sulfonyl group with a piperazine ring and phenyl groups. This structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for targeted research and development.

Properties

IUPAC Name

3-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c25-21(12-11-19-7-3-1-4-8-19)22-13-18-28(26,27)24-16-14-23(15-17-24)20-9-5-2-6-10-20/h1-10H,11-18H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZUDHROHLZIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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